molecular formula C9H8ClFO2 B3018899 2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane CAS No. 170876-52-5

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane

Cat. No.: B3018899
CAS No.: 170876-52-5
M. Wt: 202.61
InChI Key: PHEDKFOYOQFXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C9H8ClFO2 and its molecular weight is 202.61. The purity is usually 95%.
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Scientific Research Applications

Chiral Resolution Reagent

2-[(3-Chloro-4-fluorophenoxy)methyl]oxirane and its derivatives have been utilized as chiral resolution reagents. Specifically, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a fluorinated compound obtained from enantiopure phenylglycidol, is used for analyzing scalemic mixtures of amines. Its effectiveness is due to its ability to react with a variety of α-chiral primary and secondary amines through regioselective ring-opening, allowing diastereomeric products to be easily identified and quantified by NMR and HPLC methods (Rodríguez-Escrich et al., 2005).

Mutagenicity and Genotoxicity Studies

Oxiranes, including this compound, have been examined for their potential mutagenic and genotoxic effects. Studies on mammalian cells have shown that certain oxiranes can induce the formation of micronuclei and gene mutations. The research highlights the importance of understanding the genetic impacts of these compounds, especially in the context of their reactivity and potential biological effects (Schweikl et al., 2004).

Interaction with Nucleosides and DNA

Research into the interactions of (1-chloroethenyl)oxirane, a closely related compound, with nucleosides and DNA, has revealed the formation of various adducts. These studies are significant for understanding the molecular mechanisms of mutagenesis and carcinogenesis related to such compounds. The identification of specific adducts formed during these reactions contributes to a deeper understanding of the molecular interactions at play (Munter et al., 2002).

Dental Composite Materials

The stability of silorane-based monomers, which include structures similar to this compound, has been investigated for potential use in low shrinkage/stress dental composites. These studies are critical for determining the suitability of such materials in the oral environment, considering their reactivity and potential instability in aqueous conditions (Eick et al., 2006).

Electrochromic Polymer Research

2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane, a derivative, has been synthesized and used in the development of electrochromic polymers. These studies focus on improving the electrochromic properties of polymers, which have applications in various technologies like smart windows and displays (Zhang et al., 2014).

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-8-3-6(1-2-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEDKFOYOQFXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.